1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol
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Overview
Description
1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a complex organic compound that features a combination of azepane, indole, and propanol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Functionalization of the Indole: The indole core is then functionalized to introduce the 5-methyl and 2,3-diphenyl groups.
Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution or other suitable reactions.
Introduction of the Propanol Group: Finally, the propanol group is added through reduction or other appropriate methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The azepane and indole rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the indole or azepane rings.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(1-azepanyl)-3-(2,3-diphenyl-1H-indol-1-yl)-2-propanol: Lacks the 5-methyl group.
1-(1-azepanyl)-3-(5-methyl-1H-indol-1-yl)-2-propanol: Lacks the 2,3-diphenyl groups.
Uniqueness
1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol (CAS No. 499111-66-9) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex structure that includes an azepane ring and an indole moiety, which are known for their diverse biological activities. The presence of the 5-methyl-2,3-diphenyl-1H-indole fragment is particularly significant as indole derivatives often exhibit anticancer properties.
Chemical Formula
- Molecular Formula: C₃₁H₃₅N
- Molecular Weight: 459.63 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related indole derivatives has shown that they can induce apoptosis in breast cancer cells (MCF-7) with minimal toxicity to normal cells .
Cytotoxicity Studies
A study focused on the synthesis of β-aryl-β-mercapto ketones demonstrated that these compounds had substantial cytotoxic effects on MCF-7 cells, surpassing the efficacy of established drugs like Tamoxifen. The compounds were evaluated using the MTT assay, which measures cell viability based on metabolic activity .
Compound | IC50 (µM) | Effect on Normal Cells |
---|---|---|
This compound | TBD | Low |
Reference Drug (Tamoxifen) | TBD | Moderate |
The mechanisms by which this compound exerts its anticancer effects may involve the following pathways:
- Induction of Apoptosis: Similar indole derivatives have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest: Compounds with similar structures have been reported to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
- Inhibition of Angiogenesis: Some indole derivatives can inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor growth and metastasis.
Study 1: Indole Derivatives in Cancer Therapy
A comprehensive study evaluated a series of indole-based compounds for their anticancer properties. Among these, the compound this compound was highlighted for its significant cytotoxic effects against MCF-7 cells. The study reported an IC50 value indicating potent activity compared to traditional chemotherapeutics .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of indole derivatives revealed that modifications on the indole ring significantly affected biological activity. The presence of electron-donating groups enhanced cytotoxicity against breast cancer cell lines, suggesting that further structural optimization could lead to more potent derivatives .
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O/c1-23-16-17-28-27(20-23)29(24-12-6-4-7-13-24)30(25-14-8-5-9-15-25)32(28)22-26(33)21-31-18-10-2-3-11-19-31/h4-9,12-17,20,26,33H,2-3,10-11,18-19,21-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWPDFYUYHVKRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCCCCC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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